Cas no 331970-88-8 (2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine)

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine
- [2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE
- 2-(2'-N-BOC-HYDRAZINO)BENZOIC ACID
- HMS2495J10
- N-(3,4-DIMETHOXYPHENETHYL)-N-(4-PYRIDYLMETHYL)AMINE
- MFCD01135673
- MLS000525882
- [2-(3,4-dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine
- AKOS000231546
- 2-(3,4-Dimethoxyphenyl)-N-(4-pyridinylmethyl)ethanamine
- DTXSID30366060
- STK145819
- DB-258426
- (2-(3,4-dimethoxyphenyl)ethyl)pyridin-4-ylmethylamine
- SMR000116356
- 331970-88-8
- CCG-113402
- Z57461840
- [2-(3,4-Dimethoxy-phenyl)-ethyl ]-pyridin-4-ylmethyl-amine
- CHEMBL1379234
- AB00087606-01
-
- MDL: MFCD01135673
- インチ: InChI=1S/C16H20N2O2/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14/h3-4,6-9,11,18H,5,10,12H2,1-2H3
- InChIKey: GIEPYANIVMIXIM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC
計算された属性
- せいみつぶんしりょう: 272.15200
- どういたいしつりょう: 272.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 43.38000
- LogP: 2.82200
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B428225-100mg |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |
331970-88-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1252087-5g |
[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE |
331970-88-8 | 95% | 5g |
$175 | 2024-06-06 | |
TRC | B428225-10mg |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |
331970-88-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB219669-1g |
2-(3,4-Dimethoxyphenyl)-N-(4-pyridinylmethyl)ethanamine, 95%; . |
331970-88-8 | 95% | 1g |
€94.10 | 2025-02-16 | |
abcr | AB219669-5g |
2-(3,4-Dimethoxyphenyl)-N-(4-pyridinylmethyl)ethanamine, 95%; . |
331970-88-8 | 95% | 5g |
€218.80 | 2025-02-16 | |
1PlusChem | 1P00C0GA-5g |
[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE |
331970-88-8 | 95% | 5g |
$128.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1252087-1g |
[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE |
331970-88-8 | 95% | 1g |
$85 | 2024-06-06 | |
eNovation Chemicals LLC | Y1252087-5g |
[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE |
331970-88-8 | 95% | 5g |
$175 | 2025-02-21 | |
eNovation Chemicals LLC | Y1252087-1g |
[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE |
331970-88-8 | 95% | 1g |
$85 | 2025-02-21 | |
Chemenu | CM305406-5g |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine |
331970-88-8 | 95% | 5g |
$114 | 2022-06-11 |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamineに関する追加情報
Comprehensive Overview of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine (CAS No. 331970-88-8)
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, with the CAS number 331970-88-8, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a dimethoxyphenyl group and a pyridinylmethyl moiety, making it a subject of interest for its potential applications in medicinal chemistry. Researchers are particularly intrigued by its possible role in modulating neurotransmitter systems, which aligns with current trends in neuroscience and drug discovery.
The compound's chemical name and CAS registry number are frequently searched in academic databases and commercial chemical catalogs, reflecting its relevance in both industrial and academic settings. Its structural analogs are often explored for their bioactivity, particularly in targeting receptors associated with neurological disorders. This aligns with the growing public interest in mental health and cognitive enhancement, topics that dominate health-related searches online.
From a synthetic perspective, 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is synthesized through multi-step organic reactions, often involving reductive amination or nucleophilic substitution. The presence of methoxy groups and a pyridine ring contributes to its solubility and reactivity profile, which are critical for formulation in drug development. Recent publications highlight its potential as a scaffold for designing novel therapeutics, a hot topic in AI-driven drug discovery platforms.
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Analytical characterization of 331970-88-8 typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry, ensuring purity and structural verification. These methods are standard in quality control protocols, a critical aspect for laboratories and manufacturers. The compound's stability under various conditions is also a key consideration, especially for long-term storage and transportation, which ties into broader logistical discussions in the chemical industry.
Given its structural features, 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is often compared to other arylalkylamine derivatives, a class of compounds known for their diverse pharmacological effects. This comparison is particularly relevant in forums and research papers discussing structure-activity relationships (SAR), a niche yet highly engaged topic among chemists and pharmacologists. The compound's potential interactions with enzymes or receptors are also a focus of computational modeling studies, leveraging AI and machine learning tools to predict bioactivity.
In summary, CAS 331970-88-8 represents a compelling case study in modern chemical research, bridging gaps between synthetic chemistry, drug development, and computational analysis. Its popularity in search engines and academic circles underscores its importance, while its structural versatility keeps it at the forefront of innovation in organic and medicinal chemistry.
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